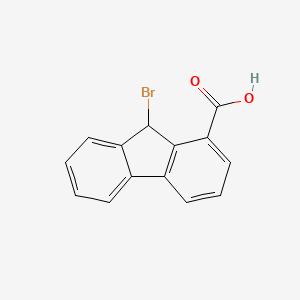![molecular formula C10H8N2O B15248619 [1(2H),4'-Bipyridin]-2-one CAS No. 62150-42-9](/img/structure/B15248619.png)
[1(2H),4'-Bipyridin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-[1,4’-bipyridin]-2-one is a heterocyclic compound that consists of two pyridine rings connected by a single nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,4’-bipyridin]-2-one can be achieved through several methods. One common approach involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2H-[1,4’-bipyridin]-2-one often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques, such as continuous flow reactors and automated synthesis systems, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-[1,4’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium amalgam), and halogens (e.g., chlorine). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
2H-[1,4’-bipyridin]-2-one has a wide range of applications in scientific research, including:
Biology: It serves as a probe in biochemical assays and as a component in the design of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a scaffold for drug development.
Mécanisme D'action
The mechanism of action of 2H-[1,4’-bipyridin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties . These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-[1,4’-bipyridin]-2-one include:
4,4’-Bipyridine: A related compound with two pyridine rings connected by a single bond.
2,2’-Bipyridine: Another bipyridine derivative with different connectivity between the pyridine rings.
Uniqueness
2H-[1,4’-bipyridin]-2-one is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in various applications, particularly in the design of coordination complexes and advanced materials.
Propriétés
Numéro CAS |
62150-42-9 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-pyridin-4-ylpyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9/h1-8H |
Clé InChI |
GAYVJHFPDKXUGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


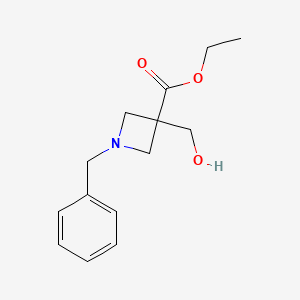
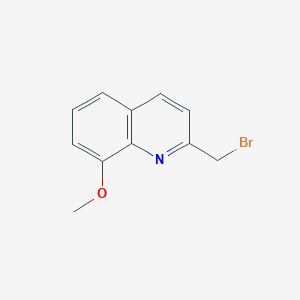
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)

![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)
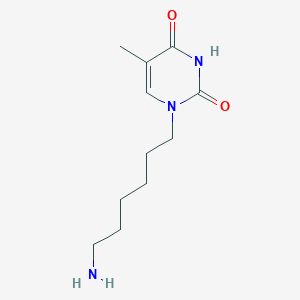
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
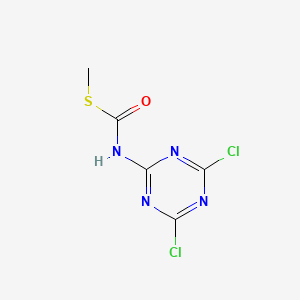
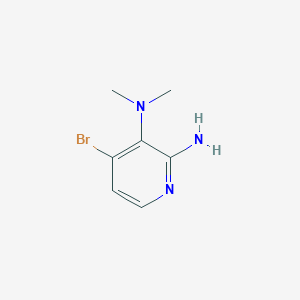

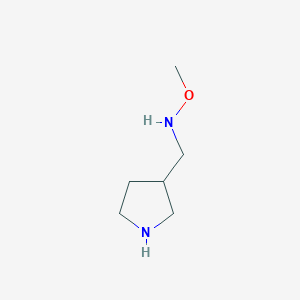

![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
